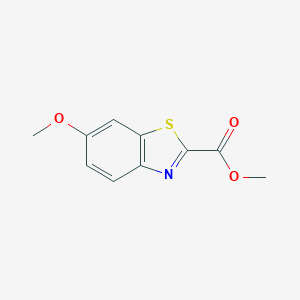

6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯

货号 B187889

CAS 编号:

884-22-0

分子量: 223.25 g/mol

InChI 键: VZOPRRYQDHCORU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

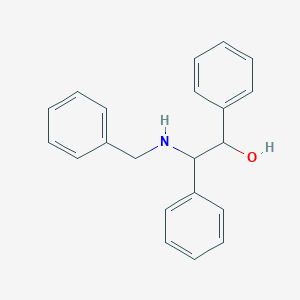

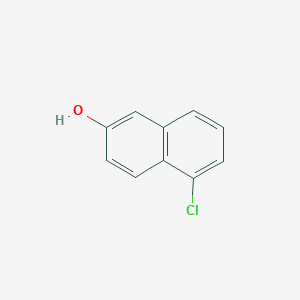

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . The structures of the compounds are determined through the analysis of infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .Molecular Structure Analysis

The molecular structure of “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is confirmed through various analytical and spectroscopic methods, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives, including “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate”, have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . They also exhibit a diverse range of pharmacological activities, showcasing their potential as agents with various therapeutic properties .Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is insoluble in water . Its density is 1.204 g/mL at 25 °C, and it has a boiling point of 284℃ .科学研究应用

-

Biochemistry and Medicinal Chemistry

- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- They have a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

- The development of synthetic processes is one of the most significant problems facing researchers .

-

Green Chemistry

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

-

Pharmaceutical Chemistry

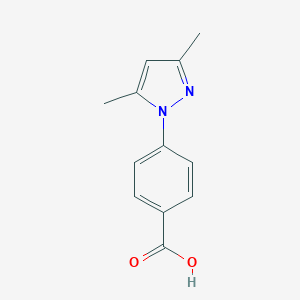

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .

- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

-

Industrial Applications

- Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .

- They are used as electrophosphorescent emitter in OLEDs .

- 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

-

Inhibitor of Aryl Hydrocarbon Hydroxylase and Aminopyrine N-demethylase

-

Transforming Growth Factor-β (TGF-β) Type I Receptor Inhibitor

-

Aminothiazole-Linked Metal Chelates

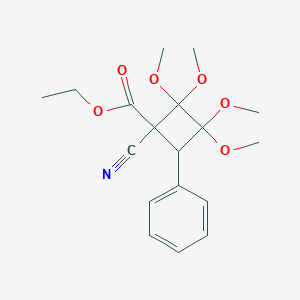

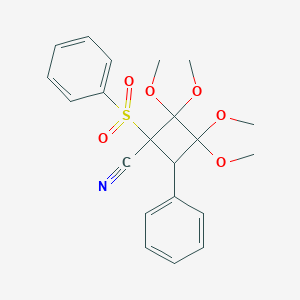

- Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- These ligands were characterized through various analytical, physical, and spectroscopic methods .

- The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

- The spectral results suggested their octahedral geometry .

- Their bioactive nature was designated by global reactivity parameters .

- Different microbial species were verified for their potency (in vitro), revealing a strong action .

- The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .

-

Synthesis of Benzothiazole Compounds Related to Green Chemistry

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

- Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

-

Aminothiazole-Linked Metal Chelates

- Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- These ligands were characterized through various analytical, physical, and spectroscopic methods .

- The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

- The spectral results suggested their octahedral geometry .

- Their bioactive nature was designated by global reactivity parameters .

- Different microbial species were verified for their potency (in vitro), revealing a strong action .

- The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .

-

Synthesis of Benzothiazole Compounds Related to Green Chemistry

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

- Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

安全和危害

属性

IUPAC Name |

methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPRRYQDHCORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350636 |

Source

|

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

CAS RN |

884-22-0 |

Source

|

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)